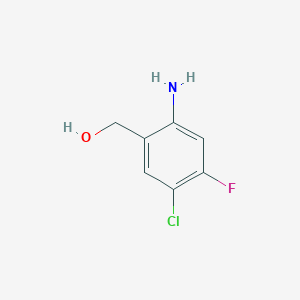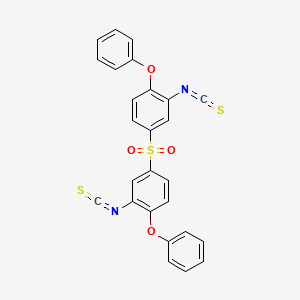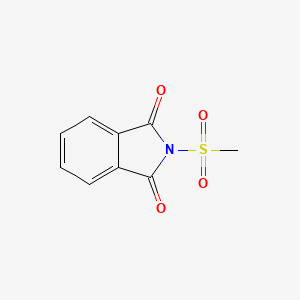
(E)-(4-Diazonio-5-phenyl-3H-pyrazol-3-ylidene)(phenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is a complex organic compound characterized by the presence of a diazo group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- typically involves the reaction of a phenylhydrazine derivative with a suitable ketone under acidic conditions to form the pyrazole ring. The diazo group is then introduced through diazotization reactions, which involve the treatment of the pyrazole derivative with nitrous acid or other diazotizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism by which Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- exerts its effects involves interactions with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: A simpler compound with a similar core structure but lacking the diazo group.
Phenylhydrazine: Contains a phenyl group and a hydrazine moiety, similar to the starting materials used in the synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl-.
Diazomethane: Contains a diazo group but lacks the complex ring structure of the target compound
Uniqueness
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is unique due to the combination of a diazo group with a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propiedades
Número CAS |
92792-56-8 |
|---|---|
Fórmula molecular |
C16H10N4O |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
(4-diazo-5-phenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N4O/c17-18-14-13(11-7-3-1-4-8-11)19-20-15(14)16(21)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
NPYFSBJHWWTFMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C2=[N+]=[N-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)




![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)






